8-Chloroquinoline-5-sulfonic acid

Catalog No.
S9034062
CAS No.
129305-09-5
M.F
C9H6ClNO3S
M. Wt
243.67 g/mol
Availability
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8-Chloroquinoline-5-sulfonic acid

CAS Number

129305-09-5

Product Name

8-Chloroquinoline-5-sulfonic acid

IUPAC Name

8-chloroquinoline-5-sulfonic acid

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

InChI

InChI=1S/C9H6ClNO3S/c10-7-3-4-8(15(12,13)14)6-2-1-5-11-9(6)7/h1-5H,(H,12,13,14)

InChI Key

TXBLHYILYDBBFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)O

8-Chloroquinoline-5-sulfonic acid is an organic compound with the chemical formula C9H6ClNO3SC_9H_6ClNO_3S and a molecular weight of 225.221 g/mol. It is known for its sulfonic acid functional group attached to the quinoline structure, which consists of a fused benzene and pyridine ring. The compound is often referred to by various names, including 5-sulfo-8-chloroquinoline and 8-chloro-5-quinolinesulfonic acid. Its structure features a chlorine atom at the 8-position of the quinoline ring and a sulfonic acid group at the 5-position, contributing to its unique chemical properties and reactivity .

Due to its functional groups. Key reactions include:

  • Oxidation: This compound can undergo oxidation reactions, typically using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonyl derivatives or other oxidized products .
  • Reduction: It can also be reduced under suitable conditions, although specific reducing agents and conditions are not widely documented.
  • Complexation: The sulfonic acid group allows for coordination with metal ions, forming complexes that exhibit different properties compared to the free ligand .

The biological activity of 8-chloroquinoline-5-sulfonic acid has been studied extensively. It demonstrates significant antibacterial and antifungal properties, particularly when complexed with metal ions such as copper(II) and iron(III). These complexes have shown cytotoxic effects against various cancer cell lines, including human cervical HeLa tumor cells . The chelation ability of this compound is believed to enhance its biological activity by facilitating metal ion interactions within biological systems .

Several methods exist for synthesizing 8-chloroquinoline-5-sulfonic acid. A common approach involves:

  • Starting Materials: Utilizing 4-chloronitrophenol and 4-chloroortho-aminophenol as primary reactants.
  • Reaction Conditions: The reaction typically occurs in the presence of concentrated sulfuric acid at elevated temperatures (100 to 170 °C), allowing for the formation of the sulfonic acid derivative through dehydration and subsequent neutralization processes .
  • Purification: The crude product is then neutralized with an alkali solution, followed by filtration and purification steps to isolate the desired compound.

8-Chloroquinoline-5-sulfonic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases due to its antimicrobial properties.
  • Material Science: This compound is used in creating polymeric materials that exhibit enhanced properties through metal complexation .
  • Analytical Chemistry: It is employed in analytical techniques for detecting metal ions due to its chelating ability.

Interaction studies involving 8-chloroquinoline-5-sulfonic acid primarily focus on its complexes with transition metals. These studies reveal that:

  • Complexes formed with copper(II) and iron(III) ions exhibit enhanced biological activities compared to the free ligand.
  • The interactions can be characterized using techniques such as electron paramagnetic resonance spectroscopy, which helps elucidate the coordination environment of the metal ions within the polymer matrix .

Several compounds share structural similarities with 8-chloroquinoline-5-sulfonic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
8-HydroxyquinolineC9H7NOC_9H_7NOKnown for its chelation properties; used in pharmaceuticals.
5-ChloroquinolineC9H6ClNC_9H_6ClNExhibits antimicrobial activity; simpler structure than 8-chloroquinoline-5-sulfonic acid.
7-ChloroquinolineC9H6ClNC_9H_6ClNSimilar structure but different chlorine positioning; used in dye synthesis.
8-Hydroxyquinoline-5-sulfonic acidC9H7NO4SC_9H_7NO_4SContains a sulfonic group; used in polymer applications similar to 8-chloroquinoline-5-sulfonic acid.

Uniqueness

The uniqueness of 8-chloroquinoline-5-sulfonic acid lies in its specific chlorine substitution pattern and sulfonic group placement, which enhances its solubility in water compared to other quinoline derivatives. This property allows it to function effectively in biological systems and materials science applications, making it a versatile compound in both research and industrial settings .

Direct Sulfonation of Chloroquinoline Precursors

Direct sulfonation of chloroquinoline derivatives typically involves reacting 8-chloroquinoline with sulfonating agents like chlorosulfonic acid or oleum. A key study demonstrated that treating 8-chloroquinoline with chlorosulfonic acid at room temperature yields 8-chloroquinoline-5-sulfonic acid with 70–85% efficiency [2]. The reaction mechanism proceeds via electrophilic aromatic substitution, favoring the 5-position due to electronic and steric effects from the chlorine substituent.

Optimization parameters:

  • Temperature: Reactions at 20–25°C minimize side products [2].
  • Molar ratios: A 1:1.2 ratio of 8-chloroquinoline to chlorosulfonic acid maximizes yield [2].
  • Acid strength: Oleum (20% SO₃) enhances regioselectivity compared to concentrated sulfuric acid [1] [9].

Halogenation-Sulfonation Sequential Reactions

This two-step approach involves halogenation followed by sulfonation. For example:

  • Chlorination: Iron(III)-catalyzed chlorination of 8-amidoquinoline derivatives at the 5-position using sodium chloride in aqueous acidic media achieves >90% regioselectivity [6].
  • Sulfonation: Subsequent treatment with sulfur trioxide in sulfuric acid introduces the sulfonic acid group at the activated 5-position [1] [3].

Key advantages:

  • Sequential reactions enable precise control over substitution patterns.
  • Iron catalysts reduce energy requirements compared to traditional AlCl₃ methods [6] [8].

Purification Techniques and Yield Optimization

Critical purification methods include:

TechniqueConditionsPurity (%)Yield (%)Source
Solvent precipitationAcetonitrile/H₂O (3:1)99.278 [3]
Acid-base recrystallization1M HCl → neutralization with NaOH98.582 [9]
Vacuum distillation0.1 mbar, 150–160°C97.889 [1]

Yield optimization strategies:

  • Dehydration control: Removing water via azeotropic distillation with toluene improves sulfonation efficiency by 15–20% [1] [8].
  • Catalyst recycling: Iron(III) nitrate can be recovered and reused for 3–5 cycles without significant activity loss [6].

Solvent-Free Synthesis Approaches

Recent advances enable solvent-free synthesis through:

  • Melt-phase sulfonation: Heating 8-chloroquinoline with solid pyrosulfate (S₂O₇²⁻) at 120–140°C produces the sulfonic acid derivative in 68% yield [3].
  • Mechanochemical methods: Ball-milling 8-chloroquinoline with sulfamic acid achieves 55% conversion within 2 hours [5].

Advantages:

  • Eliminates volatile organic solvents, reducing environmental impact [3].
  • Enables higher reaction temperatures without solvent decomposition [5].

The thermal stability characteristics of 8-Chloroquinoline-5-sulfonic acid can be evaluated through comparison with closely related quinoline-sulfonic acid derivatives and polymeric systems containing these compounds. Thermogravimetric analysis studies of 8-hydroxyquinoline-5-sulfonic acid polymers reveal multi-stage decomposition patterns that provide insights into the thermal behavior of quinoline sulfonic acid systems [1] [2] [3].

Based on polymer studies incorporating 8-hydroxyquinoline-5-sulfonic acid, the thermal decomposition occurs in four distinct stages within the temperature range of 50-540°C [1]. The first decomposition step, occurring between 50-90°C, corresponds to the loss of water molecules with approximately 4.8% weight loss. The second step, from 90-240°C, involves degradation of hydroxyl groups attached to aromatic and benzene rings, representing 18.30% weight loss. The third step, spanning 240-400°C, accounts for the most significant mass loss at 66.84%, involving the degradation of benzene ring structures, sulfonic groups, and methylenic groups. The final decomposition stage occurs between 400-540°C, resulting in complete polymer degradation with total loss of remaining quinoline moieties [1].

The thermal activation energy for these decomposition processes has been calculated using Sharp-Wentworth and Freeman-Carroll methods, yielding values of 21.54-21.88 kJ/mol [1]. The frequency factor determined was 180.61 sec⁻¹, with an apparent entropy of -13.85 J [1]. These kinetic parameters indicate that quinoline-5-sulfonic acid derivatives undergo relatively slow thermal decomposition reactions, classified as "slow reactions" based on their low frequency factors [1].

For quinoline derivatives in general, thermal stability studies demonstrate decomposition onset temperatures typically above 200°C, with complete degradation occurring by 400°C [4]. The presence of electron-withdrawing substituents like chlorine and sulfonic acid groups generally enhances thermal stability compared to unsubstituted quinoline compounds [4]. The chlorine substituent at position 8 and the sulfonic acid group at position 5 in 8-Chloroquinoline-5-sulfonic acid are expected to contribute to increased thermal stability through electronic stabilization effects.

Thermal Decomposition Data Summary

ParameterValue
Onset Decomposition Temperature>200°C (estimated)
First Stage (Water Loss)50-90°C
Major Decomposition Range240-400°C
Complete Degradation400-540°C
Activation Energy21.54-21.88 kJ/mol
Frequency Factor180.61 sec⁻¹

Solubility Characteristics in Various Solvent Systems

The solubility profile of 8-Chloroquinoline-5-sulfonic acid is significantly influenced by its bifunctional nature, containing both the highly polar sulfonic acid group and the less polar chlorinated quinoline ring system. Based on structural analogy with related quinoline sulfonic acid derivatives, comprehensive solubility characteristics can be established [5] [6] [7].

8-Hydroxyquinoline-5-sulfonic acid, the closest structural analog, exhibits high solubility in water, forming clear yellowish solutions [5]. This high aqueous solubility is attributed to the strong ionic character of the sulfonic acid group, which readily ionizes in aqueous media. The sulfonic acid functionality makes these compounds highly hydrophilic, overcoming the hydrophobic character of the quinoline ring system [5] [6].

In organic solvent systems, quinoline-5-sulfonic acid derivatives demonstrate limited solubility. 8-Hydroxyquinoline-5-sulfonic acid shows slight solubility in dimethyl sulfoxide and methanol, particularly when heated and sonicated [8] [6]. The compound remains only slightly soluble in most conventional organic solvents due to the highly polar sulfonic acid group, which strongly favors aqueous environments over organic phases [6].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide the best organic solvent compatibility for quinoline sulfonic acids [7] . These solvents can effectively solvate both the ionic sulfonic acid portion and the aromatic quinoline system through different interaction mechanisms. Methanol and other polar protic solvents also demonstrate reasonable solubility, particularly for compounds with additional substituents that can participate in hydrogen bonding [6] .

The presence of the chlorine substituent at position 8 in 8-Chloroquinoline-5-sulfonic acid is expected to slightly reduce aqueous solubility compared to the hydroxy derivative, while potentially improving solubility in some organic solvents. Chlorinated quinoline derivatives generally show better organic solvent compatibility than their hydroxylated counterparts [10].

Solubility Characteristics Summary

Solvent SystemSolubilityNotes
WaterHighly solubleClear solutions due to sulfonic acid ionization
Dimethyl SulfoxideModerately solubleEnhanced by heating and sonication
MethanolSlightly solubleImproved with heating
DimethylformamideModerately solubleGood polar aprotic solvent
Conventional Organic SolventsPoorly solubleLimited by polar sulfonic acid group
Acidic Aqueous SolutionsHighly solubleEnhanced by protonation equilibria

Acid-Base Behavior and pKa Determination

The acid-base behavior of 8-Chloroquinoline-5-sulfonic acid is characterized by multiple ionizable groups that exhibit distinct pKa values. The compound contains two primary acidic functionalities: the sulfonic acid group at position 5 and the quinoline nitrogen atom, which can be protonated under acidic conditions [8] [11] [12].

Based on experimental data from closely related compounds, the sulfonic acid group in quinoline-5-sulfonic acid derivatives exhibits strong acidity. 5-Chloroquinoline-8-sulfonic acid, a positional isomer, demonstrates a predicted pKa of -2.02±0.40 for the sulfonic acid group [11]. This extremely low pKa value indicates that the sulfonic acid functionality remains essentially completely ionized across the entire physiologically relevant pH range.

The quinoline nitrogen atom represents the second ionizable site, exhibiting basic character through protonation. 8-Hydroxyquinoline-5-sulfonic acid shows pKa values of 4.092 for the protonated quinoline nitrogen and 8.776 for additional ionizable groups [8]. The basic quinoline nitrogen typically exhibits pKa values in the range of 4-6 when substituted with electron-withdrawing groups like sulfonic acid and chlorine [12] [13].

The chlorine substituent at position 8 exerts an electron-withdrawing inductive effect that reduces the basicity of the quinoline nitrogen atom. This effect, combined with the strong electron-withdrawing influence of the sulfonic acid group at position 5, results in a significantly reduced pKa for the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9) [13].

Spectrophotometric and nuclear magnetic resonance methods have been successfully employed for pKa determination in quinoline sulfonic acid systems [14] [15]. Chemical shift changes in both 1H and 13C nuclear magnetic resonance spectra provide sensitive indicators for protonation state changes, particularly for the quinoline nitrogen atom [14].

The acid-base equilibria in 8-Chloroquinoline-5-sulfonic acid can be represented as a diprotic system, with the sulfonic acid group remaining deprotonated under all normal conditions, while the quinoline nitrogen protonation state varies with solution pH. The compound exists predominantly as a zwitterion at intermediate pH values, with the sulfonate anion and protonated quinoline nitrogen cation [12] [13].

Acid-Base Properties Summary

Ionizable GroupEstimated pKaCharacterpH Range of Significance
Sulfonic Acid (5-position)<-2Strong acidAlways ionized
Quinoline Nitrogen3-5 (estimated)Weak base1-7
Net Charge Transition3-5Zwitterion formation2-6

Crystalline Form Analysis and Polymorphism

The crystalline structure analysis of 8-Chloroquinoline-5-sulfonic acid reveals characteristics typical of quinoline sulfonic acid derivatives, which exhibit complex hydrogen bonding networks and potential for polymorphic behavior. Crystallographic studies of related compounds provide insights into the expected solid-state properties and crystal packing arrangements [16] [17] [18].

8-Hydroxyquinoline-5-sulfonic acid derivatives have been extensively characterized crystallographically, revealing monoclinic crystal systems with specific unit cell parameters. The 2-methyl derivative of 8-hydroxyquinoline-5-sulfonic acid crystallizes as a monohydrate with monoclinic unit cell dimensions of a = 13.35 Å, b = 9.11 Å, c = 17.84 Å, and β = 90.3° [16]. This crystalline form demonstrates the tendency of quinoline sulfonic acids to incorporate water molecules into their crystal lattices.

The crystal structures of quinoline sulfonic acid derivatives are dominated by extensive hydrogen bonding networks involving the sulfonic acid group, quinoline nitrogen, and any additional polar substituents [16] [19]. These hydrogen bonding interactions create three-dimensional networks that significantly influence the physical properties, including melting point, solubility, and thermal stability.

The presence of both the chlorine substituent and sulfonic acid group in 8-Chloroquinoline-5-sulfonic acid creates opportunities for multiple intermolecular interactions. The chlorine atom can participate in halogen bonding interactions, while the sulfonic acid group forms strong hydrogen bonds with neighboring molecules or incorporated solvent molecules [16]. The quinoline nitrogen can serve as both a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor.

Polymorphism in quinoline sulfonic acid derivatives often arises from different hydrogen bonding patterns and the incorporation of variable amounts of water or other solvents. The highly polar nature of the sulfonic acid group makes these compounds prone to forming hydrates, which can exist as distinct polymorphic forms with different physical properties [20] [16].

Temperature and solvent effects significantly influence the crystalline form obtained during synthesis or recrystallization. Studies on quinoline-2,3-dicarboxylic acid derivatives demonstrate that reaction temperature and solvent composition can lead to different structural forms, ranging from zero-dimensional monomers to two-dimensional layer structures [21]. Similar behavior is expected for 8-Chloroquinoline-5-sulfonic acid.

The melting point of 8-Chloroquinoline-5-sulfonic acid is estimated to exceed 300°C, consistent with other quinoline sulfonic acid derivatives [8] [20] [22]. This high melting point reflects the strong intermolecular interactions present in the crystalline state, including hydrogen bonding involving the sulfonic acid group and π-π stacking interactions between quinoline rings.

Crystalline Properties Summary

PropertyValue/Characteristic
Expected Crystal SystemMonoclinic
Melting Point>300°C
Hydrogen BondingExtensive 3D networks
Hydrate FormationProbable
Polymorphic PotentialHigh
Dominant InteractionsHydrogen bonding, π-π stacking, halogen bonding

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

242.9756919 g/mol

Monoisotopic Mass

242.9756919 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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